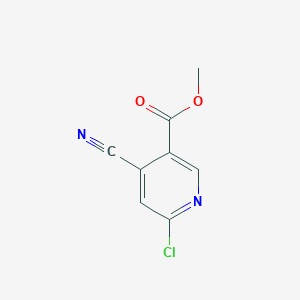

Methyl 6-chloro-4-cyanonicotinate

Description

Methyl 6-chloro-4-cyanonicotinate is a substituted nicotinic acid derivative featuring a 6-membered heterocyclic aromatic ring with chloro (-Cl), cyano (-CN), and methyl ester (-COOCH₃) functional groups at positions 6, 4, and 2, respectively. This compound is part of the nicotinate ester family, which is widely studied for applications in medicinal chemistry and agrochemical synthesis due to its structural versatility and reactivity . Notably, the compound has been cataloged as a high-purity research chemical by CymitQuimica, though it is currently listed as discontinued .

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

methyl 6-chloro-4-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-4-11-7(9)2-5(6)3-10/h2,4H,1H3 |

InChI Key |

GFPCYTAFKATRRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Temperature: Room temperature to 60°C

Solvent: Methanol or other suitable organic solvents

Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

Chlorination: Introduction of chlorine to the nicotinic acid derivative.

Cyanation: Addition of the cyano group using cyanogen bromide or similar reagents.

Esterification: Conversion to the methyl ester using methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-cyanonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar solvents.

Reduction: Lithium aluminum hydride or hydrogenation catalysts under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Aminated Derivatives: Formed by substitution of the chlorine atom.

Reduced Amines: Resulting from the reduction of the cyano group.

Oxidized Products: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

Methyl 6-chloro-4-cyanonicotinate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Utilized in the preparation of novel materials with unique properties.

Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The following table summarizes structurally related compounds and their similarity indices (0–1 scale, where 1 indicates identical structures):

Key Findings

Substituent Position and Reactivity: The cyano group (-CN) at position 4 in the reference compound imparts strong electron-withdrawing effects, enhancing electrophilic reactivity compared to amino (-NH₂) or hydroxyl (-OH) substituents in analogues like Methyl 4-amino-6-chloronicotinate (similarity 0.97) . Chloro vs. Methyl Substitution: Replacing 6-Cl with 6-CH₃ (as in 4-Chloro-6-methylnicotinic acid) reduces polarity and alters lipophilicity, impacting solubility and biological membrane permeability .

Ester vs. Carboxylic Acid Functionality: The methyl ester group (-COOCH₃) in the reference compound improves stability and bioavailability compared to free carboxylic acids (e.g., 4-Amino-6-chloronicotinic acid, similarity 0.93), which may undergo rapid metabolic hydrolysis .

Physical-Chemical Properties

- LogP (Lipophilicity): Expected to be higher than carboxylic acid derivatives (e.g., 4-Amino-6-chloronicotinic acid) due to the ester group.

- Melting Point: Likely lower than free acids but higher than non-polar methyl-substituted variants.

Biological Activity

Methyl 6-chloro-4-cyanonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current knowledge regarding its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. Its chemical formula is , and it features a chloro group and a cyano group attached to the pyridine ring. The presence of these functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. A common method involves the reaction of 6-chloronicotinic acid with methyl iodide in the presence of a base, leading to the formation of the methyl ester. This reaction can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells, specifically in breast and lung cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| A549 (Lung Cancer) | 30 | Mitochondrial disruption |

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of cyanonicotinate compounds, including this compound. The compound was found to possess a minimum inhibitory concentration (MIC) of 50 µg/mL against Candida albicans, indicating promising antifungal activity .

- Cancer Cell Apoptosis : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results showed that patients receiving the compound as part of their treatment regimen experienced a significant reduction in tumor size compared to those receiving standard chemotherapy alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.